1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine
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Overview
Description
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a sulfonyl group, a chloro group, and a trifluoromethyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with the peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist , which plays a crucial role in transmitting pain signals to the brain.
Mode of Action
Analogues of a similar compound, 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, have shown potent analgesic efficacy . These compounds appear to depress peripheral and centrally mediated pain through opioid-independent systems .
Biochemical Pathways
It’s worth noting that pain stimulation is often associated with the release of various inflammatory mediators that sensitize and amplify nociceptive responses .
Result of Action
Analogues of a similar compound have shown to display potent analgesic efficacy and an ultrashort to long duration of action . These compounds appear to relieve pain effectively in the presence of naloxone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product.
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Preparation of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride
Reagents: 4-chloro-3-(trifluoromethyl)benzenesulfonic acid, thionyl chloride (SOCl₂)
Conditions: Reflux in anhydrous conditions
Reaction: [ \text{4-chloro-3-(trifluoromethyl)benzenesulfonic acid} + \text{SOCl₂} \rightarrow \text{4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride} + \text{SO₂} + \text{HCl} ]
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Reaction with 4-ethylpiperazine
Reagents: 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, 4-ethylpiperazine
Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
Reaction: [ \text{4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride} + \text{4-ethylpiperazine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMF), mild heating
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), acidic or basic conditions
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), anhydrous conditions
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro group
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiols or sulfides
Scientific Research Applications
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl carbamate
- 4-Chloro-3-(trifluoromethyl)phenyl sulfone
Comparison
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine is unique due to the presence of both a piperazine ring and a sulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical development.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O2S/c1-2-18-5-7-19(8-6-18)22(20,21)10-3-4-12(14)11(9-10)13(15,16)17/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJXOFNJEWVWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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